2-(3-Azidopropoxy)-3-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The compound can be synthesized through the coupling of azido and propargylated precursors via a click approach using 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol.Chemical Reactions Analysis
The compound undergoes an acid-catalysed rearrangement in solution into an equilibrium mixture .Scientific Research Applications
Ortho-Metalation of Benzoic Acids
Ortho-metalation of unprotected benzoic acids is a critical methodology in synthetic chemistry. Nguyen, Castanet, and Mortier (2006) explored this by treating 2-methoxybenzoic acid with specific reagents, enabling the regioselective synthesis of various substituted 2-methoxybenzoic acids. These acids serve as valuable building blocks for further chemical syntheses, showcasing the importance of this compound in the synthesis of complex molecules (Nguyen, Castanet, & Mortier, 2006).
Encapsulation for Controlled Release
The encapsulation of flavor molecules into nanoparticles for controlled release is another significant application. Hong, Oh, and Choy (2008) successfully intercalated vanillic acid, a derivative of 2-methoxybenzoic acid, into layered double hydroxide, creating nanohybrids for controlled flavor release in food applications. This technique exemplifies the compound's role in enhancing food technology and controlled substance delivery (Hong, Oh, & Choy, 2008).
Spectroscopic Studies
In the realm of spectroscopy, Clavijo, Menendez, and Aroca (2008) studied the spectral fingerprints of vanillic acid, a form of 3-methoxy-4-hydroxybenzoic acid, in both infrared and Raman spectra. The work has implications for analytical applications, particularly in winemaking, by enabling the detection of vanillic acid at very low concentrations (Clavijo, Menendez, & Aroca, 2008).
Antibacterial Activity
The antibacterial properties of benzoic acid derivatives have been explored by Popiołek and Biernasiuk (2016). They synthesized a series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, showing high bacteriostatic or bactericidal activity against Gram-positive bacteria, emphasizing the potential of these compounds in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).
Environmental Remediation
Brillas, Baños, and Garrido (2003) studied the mineralization of the herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous solutions. They utilized advanced oxidation processes like electro-Fenton and photoelectro-Fenton, highlighting the potential of these methods in degrading persistent organic pollutants in the environment. This work underscores the relevance of 2-methoxybenzoic acid derivatives in environmental chemistry and pollution control (Brillas, Baños, & Garrido, 2003).
Safety and Hazards
properties
IUPAC Name |
2-(3-azidopropoxy)-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-9-5-2-4-8(11(15)16)10(9)18-7-3-6-13-14-12/h2,4-5H,3,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFFUUWJYFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropoxy)-3-methoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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